

An In-depth Technical Guide to Texas Red DHPE for Membrane Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Texas Red DHPE*

Cat. No.: *B069224*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Texas Red™ DHPE (N-(Texas Red™ sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt), a fluorescent lipid analog widely utilized for labeling cellular and artificial membranes. We will delve into its core properties, mechanisms of action, and detailed protocols for its application in research and drug development.

Core Principles of Texas Red DHPE

Texas Red DHPE is a glycerophosphoethanolamine lipid where the hydrophilic head group is covalently attached to the bright, red-fluorescent Texas Red dye.^{[1][2]} This unique structure allows it to be a powerful tool for investigating membrane dynamics.

The labeling mechanism relies on the amphipathic nature of the molecule. The two hexadecanoyl (C16) lipid tails are hydrophobic and readily insert into the lipid bilayer of cell membranes or liposomes, while the polar headgroup, carrying the Texas Red fluorophore, remains at the membrane-water interface. This results in stable and specific labeling of the membrane.^{[3][4]}

One of the significant advantages of **Texas Red DHPE** is its utility in Fluorescence Resonance Energy Transfer (FRET) studies. It is often employed as an energy transfer acceptor in conjunction with donor probes like NBD-PE, BODIPY-PE, or fluorescein-PE.^{[1][2]} The longer emission wavelength of Texas Red provides excellent spectral separation from the emission of

these donor dyes, which is crucial for accurate FRET measurements used in membrane fusion assays.[1][2]

Quantitative Data

For ease of reference and comparison, the key quantitative properties of **Texas Red DHPE** are summarized in the table below.

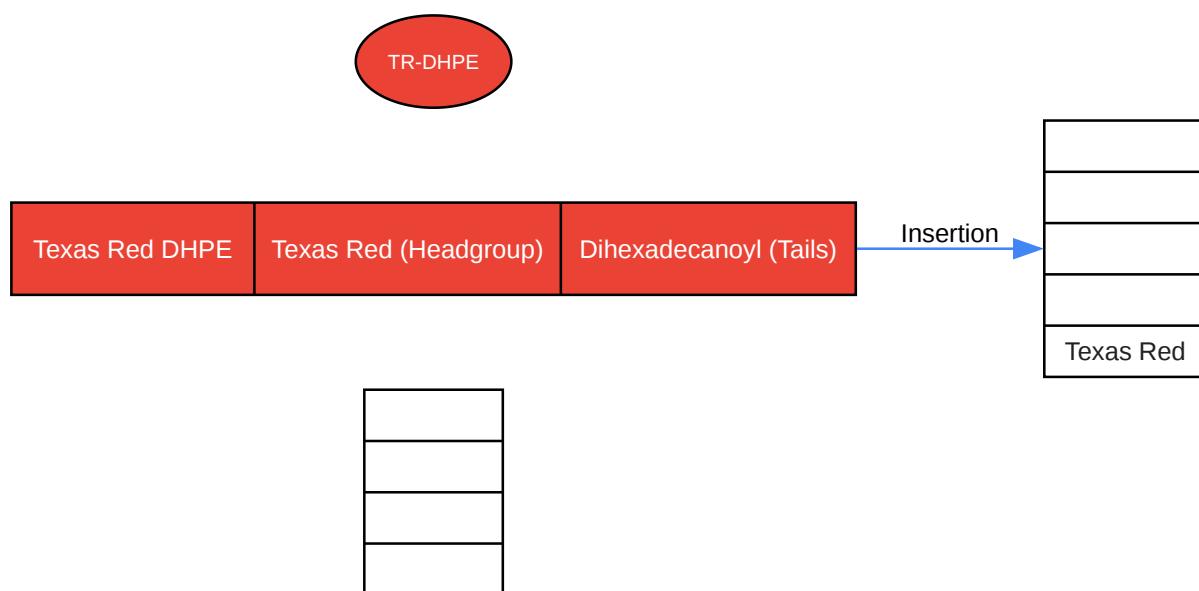
Property	Value	Source(s)
Chemical Formula	<chem>C74H117N4O14PS2</chem>	[1]
Molecular Weight	~1380.77 g/mol	[1]
Excitation Maximum (λ_{ex})	~582 - 595 nm (in Methanol/DMSO)	[1][2]
Emission Maximum (λ_{em})	~601 - 615 nm (in Methanol/DMSO)	[1][2]
Fluorescence Lifetime (τ)	~4.2 ns (for Texas Red in water)	[4]
Solubility	Chloroform, DMSO, Ethanol	[1][2][5]
Storage	-20°C, desiccated and protected from light	[1][2]

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and local environment (e.g., lipid bilayer composition).

Mandatory Visualizations

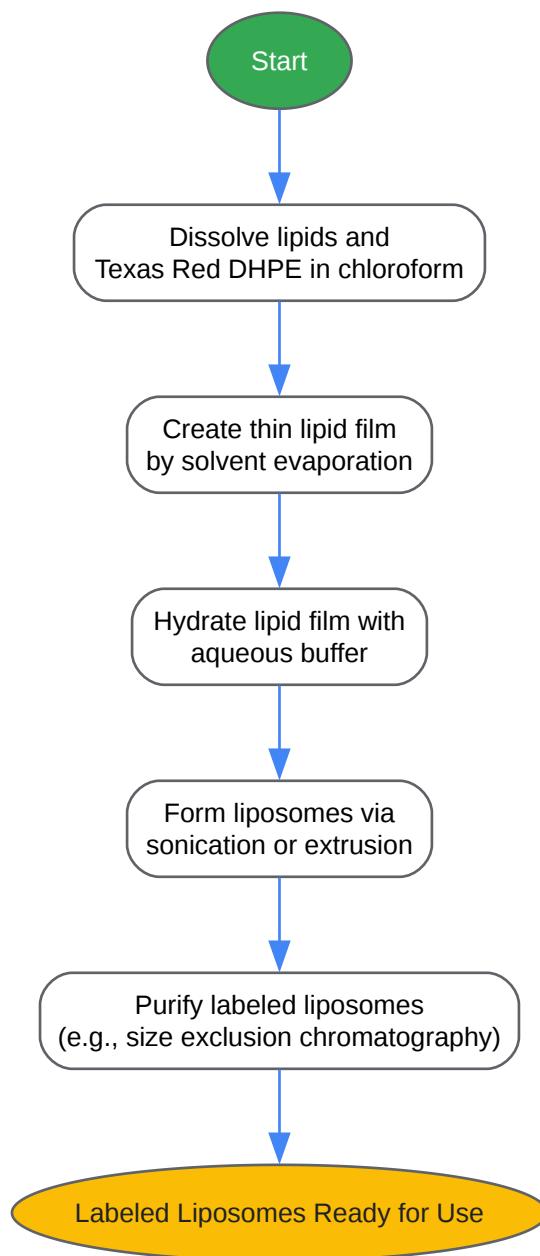
Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures discussed, the following diagrams have been generated using the DOT language.



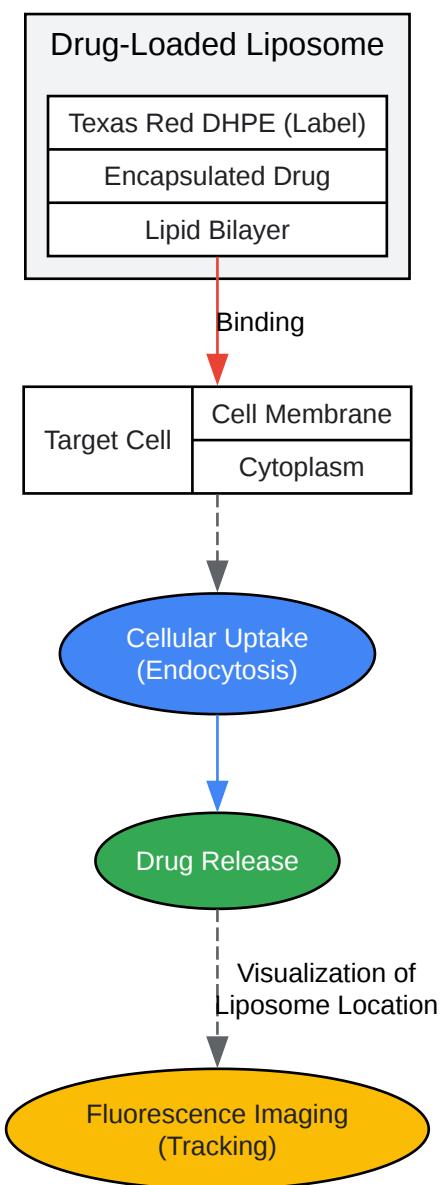
[Click to download full resolution via product page](#)

Caption: Mechanism of **Texas Red DHPE** insertion into a lipid bilayer.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for labeling liposomes with **Texas Red DHPE**.



[Click to download full resolution via product page](#)

Caption: Tracking drug delivery liposomes using **Texas Red DHPE** labeling.

Experimental Protocols

Labeling of Artificial Membranes (Liposomes)

This protocol is adapted from methodologies described for preparing fluorescently labeled liposomes.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Primary lipids (e.g., DOPC, DPPC, Cholesterol)
- **Texas Red DHPE**
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
- Hydration buffer (e.g., PBS, HEPES-buffered saline)
- Rotary evaporator or a gentle stream of nitrogen gas
- Extruder or sonicator
- Size exclusion chromatography column (optional, for purification)

Procedure:

- Lipid Mixture Preparation:
 - In a round-bottom flask, dissolve the primary lipids and **Texas Red DHPE** in the organic solvent.
 - A typical molar ratio for labeling is between 0.5 and 1 mol% of **Texas Red DHPE** relative to the total lipid concentration.[5][7][8] For example, for a DOPC:Cholesterol liposome formulation of 54:45, 1 mol% of **Texas Red DHPE** would be added.[5][7]
- Lipid Film Formation:
 - Remove the organic solvent using a rotary evaporator under reduced pressure or by slowly rotating the flask under a gentle stream of nitrogen gas.
 - This will result in a thin, uniform lipid film on the inner surface of the flask.
 - To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.
- Hydration:

- Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.
- Vortexing or gentle shaking will cause the lipid film to swell and form multilamellar vesicles (MLVs).
- Liposome Sizing:
 - To produce unilamellar vesicles of a defined size, the MLV suspension can be sonicated or extruded.
 - Extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) is the preferred method for generating liposomes with a narrow size distribution.[\[5\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)
- Purification (Optional):
 - To remove any unincorporated **Texas Red DHPE** or other impurities, the liposome suspension can be passed through a size exclusion chromatography column.

Labeling of Live Cell Membranes

This protocol provides a general guideline for labeling the plasma membrane of live cells. Optimal conditions may vary depending on the cell type.

Materials:

- Cells cultured on coverslips or in imaging dishes
- **Texas Red DHPE**
- DMSO or ethanol for stock solution preparation
- Live-cell imaging medium or balanced salt solution (e.g., HBSS, PBS)

Procedure:

- Stock Solution Preparation:

- Prepare a 1 to 5 mM stock solution of **Texas Red DHPE** in high-quality, anhydrous DMSO or ethanol.[\[2\]](#) Store the stock solution at -20°C, protected from light.
- Working Solution Preparation:
 - Dilute the stock solution in a pre-warmed (37°C) live-cell imaging medium or a balanced salt solution to the desired final working concentration.
 - A typical starting concentration is in the range of 1 to 5 µM.[\[11\]](#) The optimal concentration should be determined empirically for each cell type to achieve sufficient labeling without causing cytotoxicity.
- Cell Labeling:
 - Wash the cells once with the pre-warmed imaging medium.
 - Remove the medium and add the **Texas Red DHPE** working solution to the cells.
 - Incubate the cells for 5 to 20 minutes at 37°C.[\[11\]](#) The incubation time may need to be optimized.
- Washing:
 - Remove the labeling solution and wash the cells two to three times with the pre-warmed imaging medium to remove any unincorporated dye.
- Imaging:
 - The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for Texas Red (e.g., excitation ~580-595 nm, emission ~610-620 nm).[\[8\]](#)

Applications in Drug Development

Texas Red DHPE is a valuable tool in drug development, particularly in the design and evaluation of lipid-based drug delivery systems such as liposomes. By incorporating **Texas Red DHPE** into the liposome bilayer, researchers can:

- Track Biodistribution and Cellular Uptake: The fluorescence of **Texas Red DHPE** allows for the visualization and quantification of liposome accumulation in tissues and uptake by target cells using techniques like fluorescence microscopy and flow cytometry.[6]
- Study Liposome-Cell Interactions: The fate of liposomes, including binding to the cell surface, internalization pathways (e.g., endocytosis), and intracellular trafficking, can be monitored in real-time.[6]
- Assess Formulation Stability: Changes in the fluorescence properties of **Texas Red DHPE** can potentially provide insights into the stability and integrity of liposomes in biological environments.

In conclusion, **Texas Red DHPE** is a versatile and robust fluorescent probe for labeling and tracking cell membranes and lipid-based nanoparticles. Its favorable photophysical properties and straightforward labeling protocols make it an indispensable tool for researchers in cell biology and drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotium.com [biotium.com]
- 2. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest aatbio.com
- 3. Texas Red™ 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (Texas Red™ DHPE) 1 mg thermofisher.com
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. astorscientific.us [astorscientific.us]
- 6. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 7. creative-biostructure.com [creative-biostructure.com]

- 8. researchgate.net [researchgate.net]
- 9. astorscientific.us [astorscientific.us]
- 10. tribioscience.com [tribioscience.com]
- 11. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Texas Red DHPE for Membrane Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069224#texas-red-dhpe-for-membrane-labeling-basics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com